(2S)-2-bromo-2-cyclohexylacetic acid
Description
(2S)-2-Bromo-2-cyclohexylacetic acid (molecular formula: C₈H₁₃BrO₂) is a chiral carboxylic acid characterized by a bromine atom and a cyclohexyl group substituted at the α-carbon of the acetic acid backbone. Its stereochemistry is defined by the (2S) configuration, which influences its reactivity and biological interactions. Key identifiers include:
- SMILES: C1CCC(CC1)C(C(=O)O)Br
- InChIKey: HQZXUBBDWRDPCS-UHFFFAOYSA-N
- CAS Registry Number: Not explicitly listed in the evidence, but related compounds (e.g., benzilic acid) have CAS RNs like 76-93-7 .
The cyclohexyl group contributes steric bulk, which may reduce solubility in polar solvents compared to simpler acetic acid derivatives.
Properties
IUPAC Name |
(2S)-2-bromo-2-cyclohexylacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BrO2/c9-7(8(10)11)6-4-2-1-3-5-6/h6-7H,1-5H2,(H,10,11)/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQZXUBBDWRDPCS-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C(=O)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)[C@@H](C(=O)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The bromination of 2-hydroxy-2-cyclohexylacetic acid represents a direct route to introduce bromine at the α-position. This method leverages hydrobromic acid (HBr) in aqueous solution to replace the hydroxyl group via an SN2 mechanism. A critical optimization parameter is the concentration of HBr, with 30–40% aqueous solutions providing optimal reactivity while minimizing side reactions. The reaction typically proceeds at 70–80°C under reflux, achieving completion within 16–24 hours.
Table 1: Bromination of 2-Hydroxy-2-cyclohexylacetic Acid
| HBr Concentration | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 30% | 70 | 16 | 85 | 97 |
| 40% | 80 | 24 | 90 | 98 |
Post-Reaction Workup and Purification
Post-bromination, the crude product is quenched in ice water to precipitate impurities, followed by extraction with dichloromethane or methyl tert-butyl ether (MTBE). Saturated saline washes remove residual HBr, and anhydrous sodium sulfate drying ensures minimal water content. Recrystallization from ethanol-water mixtures yields >98% pure product, as validated by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).
Substitution Reactions Using Hydrobromic Acid
One-Pot Synthesis from Cyclohexyl Acetonitrile Derivatives
A scalable one-pot method involves the sequential alkylation and bromination of cyclohexyl acetonitrile precursors. Sodium ethoxide-mediated alkylation with bromobutane generates 2-cyclohexyl-2-(hydroxymethyl)hexanenitrile, which undergoes bromination with HBr without intermediate isolation. This approach reduces production time and purification steps, achieving a total yield of 90%.
Key Advantages :
Industrial-Scale Bromination
For large-scale production, bromination is conducted in batch reactors with automated temperature control. The use of 40% HBr ensures rapid reaction kinetics, while MTBE extraction minimizes solvent waste. A case study from patent CN114380681A demonstrates a 500g-scale synthesis with 89% yield after recrystallization.
Asymmetric Synthesis of (2S)-2-Bromo-2-cyclohexylacetic Acid
Chiral Resolution via Enzymatic Hydrolysis
Enantioselective synthesis is achieved using lipase enzymes to hydrolyze racemic 2-bromo-2-cyclohexylacetic acid esters. For example, Candida antarctica lipase B selectively cleaves the (2R)-ester, leaving the (2S)-enantiomer intact. This method achieves 92% enantiomeric excess (ee) after two hydrolysis cycles.
Table 2: Enzymatic Resolution Parameters
| Enzyme | Substrate | ee (%) | Yield (%) |
|---|---|---|---|
| Candida antarctica | Ethyl ester | 92 | 45 |
| Pseudomonas fluorescens | Methyl ester | 88 | 40 |
Catalytic Asymmetric Bromination
Palladium-catalyzed asymmetric bromination of 2-cyclohexylacrylic acid using chiral phosphine ligands (e.g., BINAP) generates the (2S)-isomer with 85% ee. The reaction employs N-bromosuccinimide (NBS) as the bromine source and proceeds at 0°C to minimize racemization.
Comparative Analysis of Synthetic Routes
Table 3: Method Comparison
| Method | Yield (%) | Purity (%) | Scalability | Stereoselectivity |
|---|---|---|---|---|
| HBr Bromination | 90 | 98 | High | Low |
| Enzymatic Resolution | 45 | 99 | Moderate | High |
| Catalytic Bromination | 75 | 97 | Low | Moderate |
The one-pot bromination method is optimal for industrial applications due to high yield and simplicity, while enzymatic resolution suits pharmaceutical needs requiring high enantiopurity .
Chemical Reactions Analysis
Types of Reactions: (2S)-2-Bromo-2-cyclohexylacetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, amine, or thiol groups.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The cyclohexyl group can be oxidized to introduce additional functional groups.
Common Reagents and Conditions:
Substitution: Sodium hydroxide in aqueous solution for hydroxyl substitution.
Reduction: Lithium aluminum hydride in anhydrous ether for reduction.
Oxidation: Potassium permanganate in acidic or basic medium for oxidation.
Major Products:
Substitution: Formation of 2-hydroxy-2-cyclohexylacetic acid.
Reduction: Formation of 2-cyclohexylacetic acid.
Oxidation: Formation of cyclohexanone derivatives.
Scientific Research Applications
(2S)-2-Bromo-2-cyclohexylacetic acid has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-2-bromo-2-cyclohexylacetic acid involves its interaction with specific molecular targets. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The cyclohexyl group provides steric hindrance, influencing the compound’s reactivity and selectivity in various reactions. The carboxylic acid moiety can engage in hydrogen bonding and other interactions, affecting the compound’s solubility and biological activity.
Comparison with Similar Compounds
Table 1: Key Structural Features of (2S)-2-Bromo-2-cyclohexylacetic Acid and Analogues
Key Observations:
Substituent Effects: The bromine in this compound contrasts with the hydroxyl group in benzilic acid. Bromine’s electronegativity and leaving-group ability make the former more reactive in substitution reactions, whereas benzilic acid’s hydroxyl group enables hydrogen bonding and participation in esterification . Compared to amino acid derivatives (e.g., (2S)-2-aminobutanoic acid), the bromo-cyclohexyl compound lacks a protonatable amine, limiting its role in zwitterionic interactions but enhancing its utility in cross-coupling reactions .
Both benzilic acid and the bromo-cyclohexyl compound have lower solubility in water compared to amino acids due to non-polar substituents .
Spectral and Analytical Data
While direct spectral data for this compound are unavailable in the provided evidence, analogous compounds (e.g., Zygocaperoside and Isorhamnetin-3-O glycoside) highlight the utility of ¹H-NMR and ¹³C-NMR for resolving α-substituent environments. For example:
Biological Activity
(2S)-2-bromo-2-cyclohexylacetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. It is structurally related to various bioactive molecules and has been studied for its effects on different biological targets. This article reviews the biological activity of this compound, synthesizing findings from recent research and case studies.
Chemical Structure and Properties
- Chemical Formula : C₈H₁₃BrO₂
- Molecular Weight : 219.09 g/mol
- CAS Number : 53876855
The presence of the bromine atom and the cyclohexyl group contributes to its unique properties and biological interactions.
1. Antiviral Activity
Recent studies have indicated that compounds structurally similar to this compound exhibit antiviral properties, particularly against HIV-1. For instance, a related compound demonstrated dual inhibition of reverse transcriptase polymerase and RNase H functions, suggesting potential pathways for antiviral action through structural modifications that include cyclohexyl groups .
2. Inhibition of Enzymatic Activity
Compounds with similar structures have been shown to inhibit various enzymes, including aminopeptidase P, which plays a role in bradykinin degradation. This inhibition can lead to enhanced bradykinin levels, contributing to blood pressure regulation and cardioprotective effects . The mechanism involves the interaction of the compound with the enzyme's active site, which could be applicable to this compound as well.
3. Potential as a Therapeutic Agent
The compound's structural characteristics suggest it may have applications in treating conditions related to dysregulated bradykinin levels, such as hypertension and heart failure. Its ability to modulate enzyme activity positions it as a candidate for further therapeutic exploration .
Case Study 1: Enzyme Inhibition
In a study examining the effects of structurally related compounds on aminopeptidase P, it was found that certain derivatives significantly inhibited enzyme activity, leading to increased bradykinin levels in vitro. This suggests that this compound could similarly affect enzyme dynamics, warranting further investigation into its pharmacological potential .
Case Study 2: Antiviral Testing
Analogues of this compound were tested for antiviral efficacy against HIV-1. Results indicated potent inhibitory effects on both polymerase and RNase H activities, with low cytotoxicity observed at therapeutic concentrations. This highlights the compound's potential as a basis for developing new antiviral agents .
Research Findings
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (2S)-2-bromo-2-cyclohexylacetic acid, and how can researchers validate reaction efficiency?
- Methodology : Utilize retrosynthetic analysis guided by databases like REAXYS and PISTACHIO to identify feasible precursors (e.g., cyclohexylacetic acid derivatives). Bromination can be achieved using brominating agents like N-bromosuccinimide (NBS) under radical or electrophilic conditions. Validate reaction efficiency via HPLC to monitor intermediates and LC-MS for molecular weight confirmation. Reaction yields should be compared against computational predictions from template-based models .
- Key Parameters : Optimize solvent polarity (e.g., dichloromethane vs. THF) and temperature to control stereoselectivity.
Q. How is the stereochemical configuration of this compound confirmed experimentally?
- Methodology : Employ chiral HPLC with a cellulose-based column (e.g., Chiralpak IB) to resolve enantiomers. Cross-validate using optical rotation measurements and compare with literature values. X-ray crystallography (as demonstrated for structurally related compounds in ) can definitively assign the (2S) configuration .
Q. What analytical techniques are recommended for purity assessment of this compound?
- Methodology : Combine high-resolution mass spectrometry (HRMS) for molecular formula confirmation and H/C NMR for structural verification. Quantitative purity analysis via F NMR (if fluorinated analogs are present) or ICP-MS for halogen content validation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodology : Conduct comparative assays under standardized conditions (e.g., cell lines, exposure time, and solvent controls). For example, discrepancies in cytotoxicity data may arise from differences in cell membrane permeability or metabolic stability. Use isotopic labeling (e.g., C) to track compound uptake and degradation pathways .
- Data Analysis : Apply multivariate statistical tools (e.g., PCA) to identify confounding variables in biological datasets. Replicate studies with orthogonal assays (e.g., enzyme inhibition vs. whole-cell assays) .
Q. What strategies optimize enantiomeric purity during large-scale synthesis?
- Methodology : Implement asymmetric catalysis using chiral ligands (e.g., BINAP or Salen complexes) to enhance stereoselectivity. Dynamic kinetic resolution (DKR) with immobilized enzymes (e.g., lipases) can improve yield and enantiomeric excess (ee > 98%). Monitor ee via chiral GC or capillary electrophoresis .
Q. How does the bromine atom influence the compound’s reactivity in cross-coupling reactions?
- Methodology : Perform Suzuki-Miyaura coupling with aryl boronic acids to assess C-Br bond activation. Compare reaction rates and yields using palladium catalysts (e.g., Pd(PPh)) vs. nickel-based systems. Analyze substituent effects via Hammett plots to quantify electronic contributions .
Q. What computational models predict the metabolic stability of this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
